3-((Benzyloxy)methyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine
Description
3-((Benzyloxy)methyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine is a sulfonamide-functionalized piperidine derivative characterized by two key structural motifs:
- A benzyloxymethyl group at the 3-position of the piperidine ring, which enhances lipophilicity and may influence metabolic stability.
While direct data for this compound (e.g., melting point, spectral data) are absent in the provided evidence, its structural analogs and derivatives offer insights into its physicochemical and functional attributes.
Properties
IUPAC Name |
3-(phenylmethoxymethyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3NO3S/c21-20(22,23)18-9-4-10-19(12-18)28(25,26)24-11-5-8-17(13-24)15-27-14-16-6-2-1-3-7-16/h1-4,6-7,9-10,12,17H,5,8,11,13-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILMBIGWTWWOQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)COCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Benzyloxy)methyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzyloxy methyl group and the trifluoromethyl phenyl sulfonyl group. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxy Methyl Group: This step often involves the use of benzyl alcohol derivatives and appropriate alkylating agents.
Addition of the Trifluoromethyl Phenyl Sulfonyl Group: This step typically requires the use of trifluoromethyl phenyl sulfone and suitable sulfonylation conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-((Benzyloxy)methyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy methyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced under specific conditions to yield different functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy methyl group can yield benzaldehyde or benzoic acid, while reduction of the sulfonyl group can produce sulfinic acids or thiols.
Scientific Research Applications
3-((Benzyloxy)methyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((Benzyloxy)methyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The benzyloxy methyl group can also play a role in the compound’s overall bioactivity by influencing its solubility and membrane permeability.
Comparison with Similar Compounds
Structural Analogues with Sulfonamide-Piperidine Scaffolds
Table 1: Key Compounds and Properties
Key Observations:
- In contrast, urea derivatives (e.g., 1f, 1g) replace the sulfonamide with a urea group, which may alter hydrogen-bonding interactions.
- Lipophilicity : The benzyloxymethyl group in the target compound likely increases lipophilicity compared to Compound 43’s benzodioxole substituent or BK62083’s methylthiophene group. This could impact membrane permeability and bioavailability.
- Synthetic Yields : Urea derivatives () exhibit high yields (70–88%), suggesting efficient synthetic routes, whereas sulfonamide-piperidine compounds (e.g., Compound 43) require multi-step functionalization .
Functional Group Variations and Bioactivity
- Sulfonamide vs. Urea Linkages : Sulfonamides (target compound, BK62083) are associated with protease inhibition and antimicrobial activity, while urea derivatives () are often explored as kinase inhibitors due to their hydrogen-bonding capacity .
- Trifluoromethyl Positioning : The 3-(trifluoromethyl)phenyl group in the target compound mirrors substituents in bioactive compounds like 11d and 11e (), which showed potent activity in enzyme assays (e.g., IC₅₀ values < 1 µM for carbonic anhydrase inhibition) .
Physicochemical Properties
- Melting Points : Sulfonamide-piperidine derivatives (e.g., Compound 43: 149.8–150.9 °C ) generally exhibit higher melting points than urea analogs (188–207 °C ), likely due to stronger intermolecular interactions in crystalline sulfonamides.
- Mass Spectrometry : ESI-MS data for urea derivatives (e.g., 1f: m/z 667.9 [M−2HCl+H]+ ) highlight differences in ionization patterns compared to sulfonamides, which typically show [M+H]+ peaks (e.g., Compound 43: m/z 465.156 ).
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